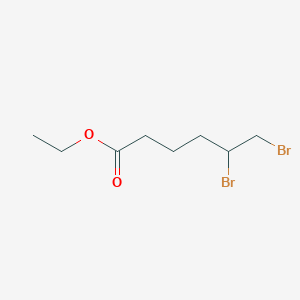

Ethyl 5,6-dibromohexanoate

Description

Contextual Significance in Halogenated Aliphatic Ester Chemistry

Halogenated aliphatic esters, such as ethyl 5,6-dibromohexanoate, are a class of organic compounds characterized by a carbon chain containing one or more halogen atoms and an ester functional group. The presence of bromine atoms on the 5th and 6th carbons of the hexanoate (B1226103) chain imparts unique reactivity to the molecule, making it a valuable intermediate in various synthetic transformations. These compounds are often employed as building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai The reactivity of the carbon-bromine bonds allows for a range of reactions, including nucleophilic substitution and elimination, making these esters versatile synthons in organic chemistry.

The general stability of these compounds, coupled with their specific reactivity at the halogenated centers, allows for selective chemical modifications. For instance, ethyl 5-bromovalerate, a related compound, is utilized in the preparation of diverse molecules due to the reactivity of its carbon-bromine bond. ontosight.ai This highlights the broader importance of the bromo-ester motif in synthetic strategies.

Historical Trajectory of Research in Dibromoalkanoate Synthesis

The synthesis of halogenated compounds has been a subject of extensive research for over a century, with early work focusing on fundamental reactions and the preparation of simple haloalkanes. princeton.edu The development of methods for synthesizing more complex halogenated molecules, including dibromoalkanoates, has evolved significantly over time. While a specific, detailed historical timeline for the synthesis of this compound is not extensively documented in readily available literature, the broader history of research synthesis provides a context for its development. The scientific community has long recognized the need to systematically synthesize and document new compounds to build a cumulative knowledge base. nih.gov

The synthesis of related dihalo-octanoic esters has been described in patent literature, indicating industrial interest in this class of compounds for various applications. google.com For example, methods for preparing 6,8-dihalooctanoic esters have been developed, showcasing the synthetic challenges and importance of controlling the position of halogenation. google.com The synthesis of dibromoalkanoic acids, such as 3,5-dibromohexanoic acid, has also been reported, which could serve as precursors to their corresponding esters. cdnsciencepub.com

Structural Characteristics and Stereochemical Implications of this compound within Organic Synthesis

The structure of this compound features a six-carbon chain with an ethyl ester at one end and two bromine atoms at the other. The key structural features are the C-Br bonds at positions 5 and 6. The presence of a chiral center at the C-5 position, which is bonded to a bromine atom, a hydrogen atom, the C-4 carbon, and the C-6 bromomethyl group, means that this compound can exist as stereoisomers (enantiomers and diastereomers).

The stereochemistry of the molecule can have significant implications in organic synthesis, particularly in reactions where stereocontrol is crucial. For example, in radical cyclization reactions, the stereochemistry of the starting material can influence the stereochemical outcome of the cyclic product. wikipedia.org Radical cyclizations are a powerful tool for forming five- and six-membered rings, and vicinal dihalides like this compound can be precursors to the necessary radical intermediates. wikipedia.orgnih.gov The initial radical generation at one of the brominated carbons would be followed by an intramolecular attack on a multiple bond. wikipedia.org The stereoselectivity of such cyclizations is often governed by the transition state geometry, which can be influenced by the existing stereocenter. wikipedia.org

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Structure

3D Structure

Properties

CAS No. |

92510-44-6 |

|---|---|

Molecular Formula |

C8H14Br2O2 |

Molecular Weight |

302.00 g/mol |

IUPAC Name |

ethyl 5,6-dibromohexanoate |

InChI |

InChI=1S/C8H14Br2O2/c1-2-12-8(11)5-3-4-7(10)6-9/h7H,2-6H2,1H3 |

InChI Key |

GEBYDSVBJGRYOO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC(CBr)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Ethyl 5,6 Dibromohexanoate

Direct Bromination Approaches for Ethyl 5,6-dibromohexanoate Synthesis

Direct bromination strategies represent the most straightforward approach to this compound, typically involving the addition of elemental bromine across a carbon-carbon double bond at the 5,6-position of an ethyl hexenoate precursor.

Electrophilic Bromination of Unsaturated Ethyl Hexenoates (e.g., Ethyl 5-hexenoate)

The synthesis of this compound can be readily accomplished through the electrophilic addition of bromine (Br₂) to Ethyl 5-hexenoate. In this reaction, the electron-rich double bond of the alkene acts as a nucleophile, attacking the bromine molecule. This process is typically carried out in an inert organic solvent, such as dichloromethane (B109758) or carbon tetrachloride, to dissolve the nonpolar reactants. The reaction proceeds readily at room temperature and is often characterized by the disappearance of the red-brown color of the bromine solution as it is consumed, indicating the formation of the colorless dibromoalkane product. libretexts.org

CH₂=CH(CH₂)₃COOCH₂CH₃ + Br₂ → BrCH₂CH(Br)(CH₂)₃COOCH₂CH₃

This method is highly effective due to the reliable nature of bromine addition to alkenes, providing a direct and high-yielding pathway to the desired vicinal dibromide.

| Parameter | Condition | Rationale/Notes |

|---|---|---|

| Starting Material | Ethyl 5-hexenoate | Unsaturated ester precursor. |

| Reagent | Bromine (Br₂) | Source of electrophilic bromine. |

| Solvent | Dichloromethane (CH₂Cl₂), Carbon tetrachloride (CCl₄) | Inert solvent to dissolve reactants. |

| Temperature | Room Temperature | Reaction proceeds readily without heating. |

| Observation | Decolorization of bromine solution | Indicates consumption of Br₂ and reaction completion. libretexts.org |

Mechanistic Studies of Bromine Addition to Carbon-Carbon Double Bonds

The electrophilic addition of bromine to an alkene, such as Ethyl 5-hexenoate, is a well-studied reaction that proceeds through a multi-step mechanism. libretexts.org The process is initiated by the polarization of the bromine molecule as it approaches the electron-rich π bond of the alkene. libretexts.org

The key steps of the mechanism are:

Formation of a Bromonium Ion: The π bond of the alkene attacks one of the bromine atoms, displacing a bromide ion (Br⁻). Instead of forming a simple carbocation, a cyclic bromonium ion intermediate is formed. In this intermediate, the bromine atom is bonded to both carbon atoms of the original double bond, and carries a formal positive charge. libretexts.org

Nucleophilic Attack by Bromide: The displaced bromide ion then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This backside attack results in the opening of the three-membered ring and the formation of the vicinal dibromide with an anti-stereochemical arrangement of the two bromine atoms. libretexts.org

This mechanistic pathway explains the high stereoselectivity often observed in the bromination of alkenes.

Indirect Synthetic Routes to this compound

Indirect routes to this compound involve the synthesis of a precursor molecule that already contains the dibromo functionality, followed by the formation of the ethyl ester, or the transformation of a related halogenated hexanoate (B1226103).

Esterification of Substituted Dibromohexanoic Acids (e.g., 5,6-dibromohexanoic acid)

An alternative synthetic strategy involves the esterification of 5,6-dibromohexanoic acid with ethanol (B145695). This reaction, known as the Fischer esterification, is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cerritos.edubyjus.com The reaction is an equilibrium process in which the carboxylic acid and alcohol react to form an ester and water. masterorganicchemistry.commasterorganicchemistry.com

The reaction is as follows:

BrCH₂CH(Br)(CH₂)₃COOH + CH₃CH₂OH ⇌ BrCH₂CH(Br)(CH₂)₃COOCH₂CH₃ + H₂O

To drive the equilibrium towards the product side and maximize the yield of the ester, the reaction is often carried out using a large excess of the alcohol, which can also serve as the solvent. masterorganicchemistry.com Alternatively, the removal of water as it is formed can also shift the equilibrium to favor the products. chemistrysteps.com

The mechanism of Fischer esterification involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. chemguide.co.uk

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. chemguide.co.uk

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination of Water: Water is eliminated, and a protonated ester is formed.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. chemguide.co.uk

Transformation Pathways from Related Halogenated Hexanoates (e.g., Ethyl 6-bromohexanoate (B1238239) precursors)

This compound can also be synthesized from other halogenated precursors, such as Ethyl 6-bromohexanoate. nih.govscbt.com A plausible synthetic route would involve a two-step process:

Elimination Reaction: Ethyl 6-bromohexanoate is treated with a non-nucleophilic base to induce an elimination reaction (dehydrohalogenation), forming the corresponding unsaturated ester, Ethyl 5-hexenoate.

Bromination: The resulting Ethyl 5-hexenoate is then subjected to electrophilic bromination as described in section 2.1.1 to yield the final product, this compound.

This pathway allows for the synthesis of the target molecule from a commercially available saturated monohalogenated ester.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of the synthesis of this compound focuses on maximizing the product yield and purity by carefully controlling the reaction parameters for each synthetic approach.

For the direct bromination of Ethyl 5-hexenoate, key optimization parameters include:

Stoichiometry: Precise control of the molar ratio of bromine to the alkene is crucial to avoid side reactions or incomplete conversion.

Temperature: While the reaction proceeds at room temperature, lower temperatures can be used to control the reaction rate and minimize the formation of byproducts.

Solvent: The choice of an inert solvent is important to ensure that it does not participate in the reaction.

For the Fischer esterification of 5,6-dibromohexanoic acid, the yield can be optimized by:

Le Châtelier's Principle: As it is an equilibrium reaction, using a large excess of ethanol can shift the equilibrium towards the formation of the ester. chemistrysteps.com Similarly, the removal of water, a byproduct, will also drive the reaction forward. masterorganicchemistry.com

Catalyst Concentration: The amount of acid catalyst needs to be sufficient to catalyze the reaction effectively without causing unwanted side reactions.

Reaction Time and Temperature: Heating the reaction mixture (reflux) is typically required to achieve a reasonable reaction rate. chemguide.co.uk The optimal time and temperature depend on the specific substrates.

| Synthetic Method | Parameter to Optimize | Typical Approach for Higher Yield |

|---|---|---|

| Direct Bromination | Reagent Stoichiometry | Use of a slight excess of the limiting reagent to ensure full conversion. |

| Temperature | Maintain at or below room temperature to enhance selectivity. | |

| Fischer Esterification | Reactant Concentration | Use a large excess of the alcohol (e.g., as the solvent). masterorganicchemistry.comchemistrysteps.com |

| Byproduct Removal | Remove water as it forms using a Dean-Stark apparatus or desiccants. | |

| Catalyst | Use an effective amount of a strong acid catalyst like H₂SO₄. |

By systematically adjusting these conditions, the synthesis of this compound can be tailored to achieve high yields and purity, making it a readily accessible intermediate for further synthetic applications.

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Role in Article |

|---|---|---|

| This compound | C₈H₁₄Br₂O₂ | Target compound of synthesis |

| Ethyl 5-hexenoate | C₈H₁₄O₂ | Starting material for direct bromination |

| Bromine | Br₂ | Reagent for bromination |

| 5,6-dibromohexanoic acid | C₆H₁₀Br₂O₂ | Starting material for esterification |

| Ethanol | C₂H₅OH | Reagent for esterification |

| Ethyl 6-bromohexanoate | C₈H₁₅BrO₂ | Precursor for indirect synthesis |

| Sulfuric acid | H₂SO₄ | Catalyst for esterification |

| Hydrochloric acid | HCl | Catalyst for esterification |

| Dichloromethane | CH₂Cl₂ | Solvent for bromination |

| Carbon tetrachloride | CCl₄ | Solvent for bromination |

| Water | H₂O | Byproduct of esterification |

Detailed Analysis of Reaction Mechanisms in the Formation of this compound

The formation of this compound is achieved through the addition of bromine across the terminal double bond of its precursor, ethyl hex-5-enoate. The mechanistic pathway of this transformation is critical in determining the product's structure and stereochemistry. While halogenation reactions can, under specific conditions, proceed via radical pathways, the addition of molecular bromine (Br₂) to an alkene is predominantly governed by an electrophilic addition mechanism.

Free-radical halogenation is a chain reaction characterized by three distinct stages: initiation, propagation, and termination. byjus.comyoutube.com

Initiation: This first step involves the generation of free radicals, which are highly reactive species with an unpaired electron. masterorganicchemistry.com This is typically achieved by the homolytic cleavage of a relatively weak covalent bond, requiring an input of energy in the form of heat (Δ) or ultraviolet (UV) light (hν). youtube.com In the context of bromination, the Br-Br bond can break to form two bromine radicals (Br•). byjus.comyoutube.com Organic peroxides can also serve as radical initiators; they readily decompose to form radicals that can then abstract a hydrogen from hydrogen bromide (HBr) to produce the necessary bromine radical. chemguide.co.uk

Initiation Step Example: Br₂ + UV light → 2 Br•

Propagation: This stage consists of a sequence of steps where a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. masterorganicchemistry.comyoutube.com A key feature of propagation steps is that the number of radicals is conserved; there is one radical on the reactant side and one on the product side. youtube.comyoutube.com In a hypothetical radical addition to an alkene, a bromine radical would first add to the double bond, forming a carbon-centered radical. This new radical would then react with another molecule (like Br₂ or HBr) to form the final product and regenerate a bromine radical. chemguide.co.uk

Propagation Steps Example (Radical addition of HBr):

Br• + CH₂=CH-R → •CH₂-CH(Br)-R

•CH₂-CH(Br)-R + HBr → CH₃-CH(Br)-R + Br•

It is important to note that while these radical principles are fundamental to many halogenation processes, the direct addition of Br₂ across an alkene to form a vicinal dibromide, such as this compound, typically proceeds through an electrophilic, not a radical, pathway, especially when conducted in the dark or in polar solvents. chemguide.co.ukmasterorganicchemistry.com

| Stage | Description | Example Reactants | Example Products |

| Initiation | Net generation of radicals from non-radicals. | Br₂ | 2 Br• |

| Propagation | A radical reacts to form a new radical; no net change in radical count. | Br• + Alkene | Carbon Radical |

| Termination | Net consumption of radicals to form stable molecules. | Br• + Br• | Br₂ |

The synthesis of this compound from ethyl hex-5-enoate via electrophilic addition of bromine is a stereoselective reaction, a characteristic that is explained by the formation of a specific cyclic intermediate. lumenlearning.comlibretexts.org The mechanism ensures that the two bromine atoms add to opposite faces of the original double bond, a process known as anti-addition. masterorganicchemistry.comyoutube.com

The reaction begins as the bromine molecule approaches the electron-rich π-bond of the alkene. The electron density in the double bond repels the electrons in the Br-Br bond, inducing a dipole moment in the bromine molecule. lumenlearning.comlibretexts.org The closer bromine atom becomes electrophilic and is attacked by the alkene's π-electrons. Instead of forming a simple carbocation, the reaction proceeds through a bridged cyclic bromonium ion intermediate. ladykeanecollege.edu.inlibretexts.orgmasterorganicchemistry.com In this three-membered ring, the bromine atom is simultaneously bonded to both carbon atoms (C5 and C6) of the original double bond.

The formation of this bromonium ion is a critical step that dictates the stereochemistry of the product. youtube.comladykeanecollege.edu.in It effectively shields one face of the C5-C6 bond, preventing the incoming nucleophile from attacking from that same side. youtube.com

In the second step of the mechanism, a bromide ion (Br⁻), generated in the first step, acts as a nucleophile. libretexts.org It attacks one of the two carbon atoms of the bromonium ion ring. This attack occurs from the backside, opposite to the side of the bridging bromine atom, in a process analogous to an Sₙ2 reaction. libretexts.orgmasterorganicchemistry.com This backside attack forces the ring to open, resulting in the two bromine atoms being attached to adjacent carbons in an anti configuration. lumenlearning.comyoutube.com Since the initial attack of the bromide can occur at either C5 or C6 of the symmetrical bromonium ion with equal probability, a racemic mixture of enantiomers is formed. ladykeanecollege.edu.in

| Step | Intermediate/Transition State | Key Feature | Stereochemical Outcome |

| 1 | Formation of Cyclic Bromonium Ion | Bridged, three-membered ring. Shields one face of the C-C bond. | Retains the original alkene geometry. |

| 2 | Nucleophilic Attack by Bromide Ion | Backside attack (Sₙ2-like) on a carbon of the ring. | Inversion of configuration at the attacked carbon. |

| Overall | - | Combination of steps 1 and 2. | Anti-addition of two bromine atoms across the double bond. |

The feasibility and rate of the synthesis of this compound are governed by both thermodynamic and kinetic factors.

Thermodynamics: The addition of halogens to alkenes is generally a thermodynamically favorable process. The reaction with bromine (Br₂) and chlorine (Cl₂) is exothermic, meaning the products are at a lower energy state than the reactants. missouri.edu This is because the breaking of one C-C π bond and one Br-Br bond is energetically outweighed by the formation of two stronger C-Br sigma bonds. In contrast, halogenation with fluorine (F₂) is often too exothermic and explosive to be practical, while the reaction with iodine (I₂) can be endothermic or too slow to be efficient. libretexts.orgmissouri.edu

A reaction coordinate diagram for this process would show two peaks (transition states) and one valley (the bromonium ion intermediate). The activation energy required to reach the first transition state (leading to the bromonium ion) is higher than that of the second, confirming it as the rate-limiting step.

When comparing reaction pathways, kinetics can explain why one mechanism prevails over another under certain conditions. For example, the radical addition of HBr in the presence of peroxides proceeds through a free-radical chain reaction that is significantly faster than the alternative electrophilic addition pathway. chemguide.co.uk This kinetic preference causes the radical mechanism to dominate and yield the anti-Markovnikov product when initiators are present. chemguide.co.uk However, for the addition of Br₂, the electrophilic pathway via the bromonium ion is the kinetically favored and dominant mechanism under standard laboratory conditions.

| Factor | Consideration for Bromination of Ethyl hex-5-enoate |

| Thermodynamics | The reaction is exothermic and spontaneous, favoring the formation of this compound. |

| Kinetics | The reaction rate is determined by the formation of the cyclic bromonium ion intermediate (rate-determining step). |

| Mechanism | The electrophilic addition pathway is kinetically favored over a potential radical pathway for the addition of Br₂. |

Advanced Spectroscopic and Spectrometric Analysis for Structural Elucidation of Ethyl 5,6 Dibromohexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Characterization of Ethyl 5,6-dibromohexanoate

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a suite of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon atom in the structure of this compound and to determine its stereochemical configuration.

The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment of each proton and their spatial relationship to neighboring protons. The presence of two highly electronegative bromine atoms and an ester functional group results in a well-dispersed spectrum. Protons closer to these electron-withdrawing groups are deshielded and resonate at a higher chemical shift (downfield).

The ethyl ester moiety is identified by a characteristic quartet signal for the methylene (B1212753) protons (-OCH₂CH₃) around 4.1-4.2 ppm, which are coupled to the three protons of the adjacent methyl group, and a corresponding triplet for the methyl protons (-OCH₂CH₃) at approximately 1.2-1.3 ppm.

The protons on the hexanoate (B1226103) chain exhibit distinct signals. The protons at C-2 (α to the carbonyl) are expected around 2.3 ppm as a triplet. The protons at C-3 and C-4 will appear as multiplets in the more shielded region of the spectrum, typically between 1.5 and 2.0 ppm. The most downfield signals in the aliphatic chain belong to the protons at C-5 and C-6, which are directly influenced by the electronegative bromine atoms. The methine proton at C-5 (H-5) would likely appear as a multiplet around 4.1-4.3 ppm, while the diastereotopic methylene protons at C-6 (H-6a and H-6b) would resonate as complex multiplets between 3.8 and 4.0 ppm.

The splitting patterns, governed by scalar (J) coupling, reveal the number of adjacent protons. For instance, the triplet observed for the C-2 protons is due to coupling with the two protons on C-3 (n+1 rule, 2+1=3). docbrown.info Complex multiplets for protons at C-3, C-4, C-5, and C-6 arise from coupling to multiple, non-equivalent neighboring protons.

Interactive Table: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-2 (α-CH₂) | ~2.35 | Triplet (t) | ~7.5 |

| H-3 (β-CH₂) | ~1.80 | Multiplet (m) | - |

| H-4 (γ-CH₂) | ~1.95 | Multiplet (m) | - |

| H-5 (CHBr) | ~4.20 | Multiplet (m) | - |

| H-6 (CH₂Br) | ~3.90 | Multiplet (m) | - |

| Ethyl (-OCH₂CH₃) | ~4.15 | Quartet (q) | ~7.1 |

| Ethyl (-OCH₂CH₃) | ~1.25 | Triplet (t) | ~7.1 |

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in In a proton-decoupled spectrum, each unique carbon atom in this compound produces a single sharp line, simplifying the analysis. The chemical shifts are highly dependent on the carbon's hybridization and electronic environment. pressbooks.pub

The carbonyl carbon (C-1) of the ester is the most deshielded, appearing far downfield around 172-174 ppm. The carbon of the ethyl ester methylene group (-OCH₂) is found around 60-61 ppm, while its terminal methyl carbon (-OCH₂CH₃) is highly shielded, resonating at approximately 14 ppm.

Within the hexanoate chain, the carbons bearing bromine atoms are significantly deshielded. The secondary carbon C-5 (CHBr) is expected in the range of 55-60 ppm, and the primary carbon C-6 (CH₂Br) would appear around 35-40 ppm. The remaining methylene carbons (C-2, C-3, C-4) will resonate in the aliphatic region between 20 and 35 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups. Quaternary carbons, like the carbonyl carbon, are absent in DEPT spectra. This technique would confirm the assignment of the ethyl group carbons, the four methylene groups in the chain, and the single methine at C-5.

Interactive Table: Predicted ¹³C NMR and DEPT-135 Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C-1 (C=O) | ~173.0 | Absent |

| C-2 (α-CH₂) | ~33.5 | Negative |

| C-3 (β-CH₂) | ~24.0 | Negative |

| C-4 (γ-CH₂) | ~31.0 | Negative |

| C-5 (CHBr) | ~57.0 | Positive |

| C-6 (CH₂Br) | ~38.0 | Negative |

| Ethyl (-OCH₂) | ~60.5 | Negative |

| Ethyl (-OCH₃) | ~14.2 | Positive |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment maps proton-proton (¹H-¹H) coupling networks. sdsu.eduresearchgate.net Cross-peaks in the COSY spectrum would appear between H-2 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming the sequential connectivity of the hexanoate chain. A correlation between the ethyl -OCH₂- and -CH₃ protons would also be prominent.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the ¹H signal at ~4.20 ppm to the ¹³C signal at ~57.0 ppm, confirming their assignment as H-5 and C-5, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons over two to three bonds (²J_CH and ³J_CH). youtube.comresearchgate.net It is crucial for connecting molecular fragments. Key HMBC correlations would include:

The ethyl protons (-OCH₂-) to the carbonyl carbon (C-1).

The H-2 protons to the carbonyl carbon (C-1) and to C-3 and C-4.

The H-5 proton to C-3, C-4, and C-6.

The H-6 protons to C-4 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net For this compound, NOESY is critical for determining the relative stereochemistry at the C-5 chiral center. The spatial proximity between H-5 and the diastereotopic protons on C-4 and C-6 would provide conformational information about the molecule.

This compound possesses a chiral center at C-5, meaning it can exist as a pair of enantiomers (R and S). Standard NMR spectroscopy cannot distinguish between enantiomers. However, diastereomers, which would be formed if a second chiral center were present, have different physical properties and are distinguishable by NMR.

To assess enantiomeric purity, chiral auxiliary agents are employed. Chiral solvating agents or chiral lanthanide shift reagents can be added to the NMR sample. bhu.ac.in These agents interact non-covalently and differently with each enantiomer, forming transient diastereomeric complexes. This interaction breaks the magnetic equivalence of the enantiomers, leading to the appearance of separate sets of signals in the NMR spectrum, allowing for their quantification.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and formula. innovareacademics.in

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy, typically to four or five decimal places. innovareacademics.inmeasurlabs.com This precision allows for the determination of the exact molecular formula of a compound from its measured monoisotopic mass. algimed.com For this compound (C₈H₁₄Br₂O₂), the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

HRMS can easily distinguish this compound from other compounds that might have the same nominal mass. Furthermore, a compound containing two bromine atoms will exhibit a highly characteristic isotopic pattern in the mass spectrum. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, a cluster of peaks will be observed for the molecular ion:

M: Contains two ⁷⁹Br atoms.

M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

M+4: Contains two ⁸¹Br atoms.

The relative intensity of these peaks will be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule.

Interactive Table: Predicted HRMS Data for this compound

| Ion / Formula | Calculated Monoisotopic Mass (Da) | Isotope Composition | Expected Relative Abundance |

| [M]⁺ C₈H₁₄⁷⁹Br₂O₂ | 315.9364 | C₈H₁₄⁷⁹Br₂O₂ | ~100% |

| [M+2]⁺ C₈H₁₄⁷⁹Br⁸¹BrO₂ | 317.9343 | C₈H₁₄⁷⁹Br⁸¹BrO₂ | ~198% |

| [M+4]⁺ C₈H₁₄⁸¹Br₂O₂ | 319.9323 | C₈H₁₄⁸¹Br₂O₂ | ~98% |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. In the case of this compound, the molecular ion (M+) would be subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pathways are influenced by the relative strengths of the chemical bonds and the stability of the resulting fragments. tutorchase.com

The presence of two bromine atoms is a key feature, and their isotopic pattern (approximately 1:1 ratio for 79Br and 81Br) would result in a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion and any bromine-containing fragments. savemyexams.commsu.edu This isotopic signature is a powerful diagnostic tool for identifying and confirming the presence of bromine in the fragments.

Common fragmentation patterns for esters involve cleavages at the ester functional group. tutorchase.comacs.org The loss of the ethoxy group (-OCH2CH3) would result in a significant acylium ion peak. Cleavage of the C-C bonds in the hexanoate chain would also occur, leading to a series of alkyl and bromo-alkyl fragment ions. The presence of bromine atoms directs fragmentation, with cleavage of the C-Br bond being a possible pathway.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Neutral Loss | Fragment Ion (m/z) |

| [M]+• | [CH3CH2OCO(CH2)3CHBrCH2Br]+• | 330/332/334 | |

| 330/332/334 | [CH3CH2OCO(CH2)3CHBrCH2]+ | •Br | 251/253 |

| 330/332/334 | [CH3CH2OCO(CH2)3CHCH2Br]+ | •Br | 251/253 |

| 330/332/334 | [CH3CH2OCO(CH2)3CHBr]+ | •CH2Br | 237/239 |

| 330/332/334 | [(CH2)3CHBrCH2Br]+ | CH3CH2OCO• | 257/259/261 |

| 330/332/334 | [CH3CH2OCO]+ | •(CH2)4CHBrCH2Br | 73 |

Note: The m/z values are nominal masses and will show the characteristic isotopic pattern for bromine-containing fragments.

By carefully analyzing the masses and relative abundances of these fragment ions, the connectivity of the atoms within this compound can be pieced together, confirming the positions of the bromine atoms and the ethyl ester group. uni-saarland.de

Coupled Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.gov For this compound, GC-MS serves two primary purposes: assessing the purity of a synthesized sample and detecting it at trace levels in various matrices. chromatographyonline.comnih.gov

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. thermofisher.comresearchgate.net this compound, being a relatively volatile ester, is well-suited for GC analysis. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). researchgate.net

Following separation by GC, the eluted compounds are introduced into the mass spectrometer, which provides mass-to-charge ratio data for the ionized molecules and their fragments. The resulting mass spectrum serves as a chemical fingerprint for identification. The characteristic isotopic pattern of bromine is a key identifier in the mass spectrum of this compound. msu.eduresearchgate.net

For purity analysis, a GC-MS chromatogram of a sample of this compound would ideally show a single major peak corresponding to the target compound. The presence of other peaks would indicate impurities, which could be starting materials, byproducts of the synthesis, or degradation products. The mass spectra of these impurity peaks can be used to identify their structures.

In trace analysis, the high sensitivity of the mass spectrometer, particularly when operated in selected ion monitoring (SIM) mode, allows for the detection of very low concentrations of this compound. nih.govnih.gov By monitoring for the specific ions characteristic of the compound (e.g., the molecular ion cluster and key fragment ions), the signal-to-noise ratio is significantly enhanced, enabling quantification at parts-per-billion (ppb) or even lower levels. nih.govthermofisher.com

Table 2: Typical GC-MS Parameters for Analysis of Halogenated Esters

| Parameter | Typical Value/Condition |

| GC Column | Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 50-100 °C) to a high final temperature (e.g., 280-300 °C) |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) |

| MS Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

Note: The specific parameters would be optimized for the particular instrument and application.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile analytical technique that couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.govresearchgate.net It is particularly useful for the analysis of compounds that are not sufficiently volatile or are thermally labile for GC-MS, although it can also be applied to compounds like this compound, especially when present in complex matrices. nih.govlcms.cz

In the context of this compound, LC-MS would be the method of choice for analyzing reaction mixtures where the compound is present alongside non-volatile starting materials, reagents, or polar byproducts. csic.es The separation in LC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography, with a non-polar stationary phase and a polar mobile phase, is commonly used for compounds of intermediate polarity like this compound.

The interface between the LC and the MS is crucial. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques used in LC-MS. For a compound like this compound, which lacks easily ionizable functional groups, APCI might be more effective than ESI. norman-network.net However, adduct formation with ions from the mobile phase (e.g., [M+Na]+, [M+NH4]+) can sometimes be observed in ESI. nih.gov

LC-MS is also a powerful tool for the detection and identification of halogenated compounds in complex environmental or biological samples. nih.govscielo.org.za The ability to detect the characteristic isotopic pattern of bromine in the mass spectra of eluted peaks can be used to screen for brominated compounds in a complex chromatogram. researchgate.netscielo.org.za High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which allow for the determination of the elemental composition of the detected compounds, further aiding in their identification. spectroscopyonline.com

Table 3: General LC-MS Parameters for Halogenated Compound Analysis

| Parameter | Typical Value/Condition |

| LC Column | C18 or other reversed-phase column |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate |

| Flow Rate | 0.2-1.0 mL/min |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| MS Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF), or Orbitrap |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), or Tandem MS (MS/MS) |

Note: The specific parameters would be optimized for the particular instrument and application.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in organic molecules. savemyexams.com The absorption of infrared radiation causes the vibration of covalent bonds, and the frequency of this vibration is characteristic of the type of bond and the atoms it connects. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the ester group and the carbon-bromine bonds.

The most prominent feature in the IR spectrum of an ester is the strong absorption due to the stretching vibration of the carbonyl (C=O) group. spectroscopyonline.commsu.edu For a saturated aliphatic ester like this compound, this peak is typically observed in the range of 1735-1750 cm-1. libretexts.org

In addition to the carbonyl stretch, esters also show characteristic C-O stretching vibrations. spectroscopyonline.com There are typically two C-O stretching bands: one for the C-O bond between the carbonyl carbon and the oxygen atom, and another for the O-C bond of the ethoxy group. These bands usually appear in the region of 1000-1300 cm-1. spectroscopyonline.com

The presence of the carbon-bromine bonds will also give rise to characteristic stretching vibrations. The C-Br stretching absorption is typically found in the fingerprint region of the IR spectrum, at lower wavenumbers, generally between 500 and 600 cm-1. savemyexams.commissouri.edu

The IR spectrum will also show C-H stretching vibrations for the sp3 hybridized carbons of the alkyl chain, typically just below 3000 cm-1. missouri.edu

Table 4: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm-1) | Intensity |

| Carbonyl (C=O) | Stretch | 1735-1750 | Strong |

| Ester C-O | Stretch | 1000-1300 | Strong |

| Carbon-Bromine (C-Br) | Stretch | 500-600 | Medium to Strong |

| Alkyl C-H | Stretch | 2850-2960 | Medium to Strong |

By analyzing the presence and positions of these characteristic absorption bands, IR spectroscopy provides strong evidence for the presence of the key functional groups in this compound. spectroscopyonline.commissouri.edu

X-ray Crystallography for Solid-State Conformational Analysis (if applicable to this compound or its analogues)

The conformation of the flexible hexanoate chain would be of particular interest. In the solid state, long-chain alkanes and their derivatives often adopt an extended, all-trans conformation to maximize packing efficiency. researchgate.netresearchgate.netshu.ac.uk However, intermolecular interactions, such as those involving the bromine atoms and the ester group, can influence the final crystal packing and molecular conformation. rsc.orgiucr.org

The bromine atoms, with their potential for halogen bonding, could play a significant role in directing the crystal packing. nih.govnih.gov Halogen bonds are non-covalent interactions between a halogen atom (the Lewis acid) and a Lewis base (such as an oxygen or another halogen atom). The presence of such interactions could lead to specific supramolecular architectures in the crystal lattice. iucr.org

While obtaining a single crystal of a liquid or low-melting solid like this compound can be challenging, techniques such as co-crystallization with other molecules or in situ cryocrystallography could be employed. rsc.org The study of crystalline analogues, such as other long-chain dibromoalkanes or esters, can also provide valuable insights into the likely solid-state conformation of this compound. rsc.orgresearchgate.netnih.gov

Table 5: Potential Information from X-ray Crystallography of this compound

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | The nature and geometry of non-covalent interactions, such as van der Waals forces and halogen bonds. |

Integration of Multi-Spectroscopic Data for Comprehensive Structural Elucidation

The unambiguous structural elucidation of this compound is best achieved through the integration of data from multiple spectroscopic and spectrometric techniques. libretexts.orgutm.mx Each method provides a piece of the structural puzzle, and their combination leads to a comprehensive and confident assignment. shu.ac.uk

The process typically begins with the analysis of the mass spectrum to determine the molecular weight and elemental composition (from the isotopic pattern of bromine). nih.govyoutube.com Tandem MS/MS then provides information about the connectivity of the atoms by analyzing the fragmentation patterns. scholaris.ca

IR spectroscopy is used to identify the key functional groups present, confirming the existence of the ester and C-Br bonds. The combination of MS and IR data provides strong evidence for the general structure of the molecule.

To complete the structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) would be essential. While not part of the current scope, NMR would provide detailed information about the carbon-hydrogen framework, including the number of different types of protons and carbons, their chemical environments, and their connectivity.

Finally, if a crystalline sample is available, X-ray crystallography provides the ultimate confirmation of the structure in the solid state, revealing the precise three-dimensional arrangement of the atoms. acs.org

By combining the information from MS (molecular formula and fragmentation), IR (functional groups), NMR (connectivity and stereochemistry), and X-ray crystallography (solid-state structure), a complete and unambiguous picture of the structure of this compound can be constructed. researchgate.netacs.org

Computational Chemistry Investigations of Ethyl 5,6 Dibromohexanoate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental tools in computational chemistry that use the principles of quantum mechanics to model and predict the behavior of molecules at the electronic level. northwestern.edulsu.edu These methods solve, often approximately, the Schrödinger equation for a given molecule to determine its electronic wavefunction, from which a wide array of properties can be derived. northwestern.eduarxiv.org For a molecule like Ethyl 5,6-dibromohexanoate, QM calculations provide invaluable insights into its three-dimensional structure, the stability of different arrangements of its atoms, its electronic properties, and its inherent reactivity. researchgate.net These ab initio (from first principles) methods are crucial for building a foundational understanding of the molecule's chemical nature before undertaking experimental studies.

Density Functional Theory (DFT) is a class of QM methods that has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.commdpi.com DFT is particularly well-suited for studying the conformational landscape of flexible molecules like this compound. The molecule possesses several rotatable single bonds along its six-carbon chain, leading to a multitude of possible three-dimensional shapes, or conformers.

A systematic conformational search using DFT can identify the most stable (lowest energy) conformers. nih.govresearchgate.net For this compound, the key dihedral angles defining the shape of the carbon backbone would be systematically rotated. For each resulting geometry, an optimization calculation is performed to find the nearest local energy minimum. The presence of two bulky bromine atoms on carbons 5 and 6 introduces significant steric and electronic effects that dictate the preferred conformations. DFT calculations can quantify the energetic differences between these conformers, revealing which shapes the molecule is most likely to adopt. mdpi.com

Table 1: Hypothetical Relative Energies of Key Conformers of this compound Calculated at the B3LYP/6-311+G(d,p) level of theory in the gas phase.

| Conformer | Description (C4-C5-C6-Br Dihedral) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conf-1 (Global Minimum) | Anti-Gauche | 0.00 | 75.4 |

| Conf-2 | Gauche-Gauche | 1.15 | 14.1 |

| Conf-3 | Anti-Anti | 1.60 | 6.8 |

| Conf-4 | Gauche-Anti | 2.10 | 3.7 |

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. numberanalytics.comajchem-a.com

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the ester oxygen atoms and the two bromine atoms. The LUMO is likely to be an antibonding orbital (σ*) associated with the C-Br bonds, indicating that these are probable sites for nucleophilic attack. Analysis of the electron density distribution reveals the electron-rich and electron-poor regions of the molecule, further clarifying its reactive sites.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated for the lowest energy conformer.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -10.85 | Localized primarily on Bromine and Carbonyl Oxygen atoms. |

| LUMO Energy | -0.95 | Localized primarily on the σ* orbitals of the C5-Br and C6-Br bonds. |

| HOMO-LUMO Gap (ΔE) | 9.90 | Indicates a relatively high kinetic stability. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While QM methods are excellent for calculating the properties of static structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. nih.govmdpi.com MD simulations model the movements of atoms over time by solving Newton's equations of motion, allowing for the exploration of a molecule's conformational landscape and its interactions with its environment, such as a solvent. nih.govmdpi.com

An MD simulation of this compound, perhaps in a solvent like water or chloroform, would reveal how the flexible alkyl chain folds and moves. This provides a more realistic picture of the molecule's behavior in solution than static gas-phase calculations. Key metrics such as the root-mean-square deviation (RMSD) can be monitored to assess the stability of the starting conformation, while the radius of gyration (Rg) can provide information about the molecule's compactness over time. mdpi.combiorxiv.org MD is particularly useful for sampling a vast number of conformations, which can help ensure that the global minimum energy structure has been identified.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods, especially DFT, can accurately predict various spectroscopic parameters. sciforum.net This is extremely valuable for confirming experimentally determined structures or for assigning complex spectra. For this compound, one could calculate the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. st-andrews.ac.ukacademie-sciences.fr By comparing the calculated shifts for different potential isomers or conformers with experimental data, one can confidently determine the molecule's structure. sigmaaldrich.com This is particularly helpful for assigning signals in crowded regions of the spectrum or for distinguishing between stereoisomers.

Similarly, the calculation of infrared (IR) vibrational frequencies can aid in the interpretation of experimental IR spectra. The predicted frequencies and their corresponding intensities can be matched to experimental absorption bands, confirming the presence of key functional groups, such as the ester carbonyl (C=O) and the C-Br bonds.

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Hypothetical Experimental Shift (ppm) | Calculated Shift (ppm) (GIAO-DFT) | Difference (ppm) |

|---|---|---|---|

| C1 (C=O) | 172.5 | 173.1 | -0.6 |

| C2 | 33.8 | 34.2 | -0.4 |

| C3 | 24.1 | 24.5 | -0.4 |

| C4 | 32.5 | 32.9 | -0.4 |

| C5 | 55.2 | 55.9 | -0.7 |

| C6 | 38.9 | 39.5 | -0.6 |

| C7 (O-CH₂) | 60.7 | 61.1 | -0.4 |

| C8 (CH₃) | 14.2 | 14.4 | -0.2 |

In Silico Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for investigating how chemical reactions occur. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. lsu.edu This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a fleeting arrangement of atoms that is critical to the reaction. The energy difference between the reactants and the transition state is the activation energy, a key factor determining the reaction rate.

For this compound, one could investigate a potential intramolecular cyclization reaction, where the enolate of the ester attacks one of the bromine-bearing carbons to form a five- or six-membered ring. DFT calculations could be used to:

Optimize the geometries of the reactant, transition state, and product.

Confirm the transition state by identifying the single imaginary frequency corresponding to the desired reaction coordinate.

Calculate the activation energy to predict the feasibility of the reaction under different conditions.

Rational Design of Novel Synthetic Pathways and Catalysts through Computational Modeling

Beyond analyzing existing systems, computational modeling is a tool for rational design. It can be used to predict the outcomes of unknown reactions or to design new catalysts for specific chemical transformations. researchgate.net For instance, if a specific stereoisomer of a product derived from this compound were desired, one could computationally design a catalyst to achieve this.

This process might involve using molecular docking to screen a library of potential catalysts (e.g., enzymes or organometallic complexes) to see how well they bind the substrate in a reactive orientation. researchgate.net More advanced QM/MM (Quantum Mechanics/Molecular Mechanics) methods could then be used to model the catalytic reaction itself, providing detailed insights into the factors controlling stereoselectivity and allowing for the iterative improvement of the catalyst design before any experimental work is undertaken. This in silico approach can significantly accelerate the discovery and optimization of new synthetic methods.

Derivatives and Transformations of Ethyl 5,6 Dibromohexanoate

Synthesis of Hexenoic Acid Derivatives via Regio- and Stereoselective Dehydrobromination

Dehydrobromination of ethyl 5,6-dibromohexanoate involves the elimination of a hydrogen atom and a bromine atom from adjacent carbons to form a carbon-carbon double bond, yielding a hexenoic acid derivative. This transformation is typically achieved by treatment with a base. The reaction's outcome is governed by both regioselectivity (the location of the newly formed double bond) and stereoselectivity (the geometric arrangement of substituents around the double bond).

The primary mechanism for this reaction is the E2 (elimination, bimolecular) pathway, which involves a concerted step where the base removes a proton and the leaving group (bromide) departs simultaneously. youtube.com This mechanism requires a specific spatial arrangement of the departing atoms, known as an anti-periplanar conformation, which significantly influences the stereochemistry of the resulting alkene. libretexts.orgmsu.edu

The dehydrobromination of a vicinal dibromide can lead to the formation of different geometrical isomers, designated as (E) and (Z). wordpress.com The stereochemical outcome is dictated by the conformation of the substrate during the E2 elimination. For the elimination to occur, the hydrogen atom and the bromine atom being removed must be in an anti-periplanar orientation.

Formation of Ethyl 6-bromohex-5-enoate: Elimination of the hydrogen from C5 and the bromine from C6 can result in a mixture of (E)- and (Z)-ethyl 6-bromohex-5-enoate. The ratio of these isomers depends on the relative stability of the transition states leading to each product.

Formation of Ethyl hex-4-enoate: A second dehydrobromination can occur, particularly with stronger bases or harsher conditions, leading to more unsaturated products.

The choice of base and reaction conditions can influence the selectivity of the reaction. Bulky bases may favor the formation of the less sterically hindered (Hoffman) product, while smaller, strong bases typically favor the more substituted (Zaitsev) product. youtube.com

Table 1: Potential Dehydrobromination Products and Reagents

| Reagent/Condition | Potential Product(s) | Reaction Type |

| Potassium tert-butoxide (KOtBu) | Ethyl 6-bromohex-5-enoate | E2 Elimination |

| Sodium ethoxide (NaOEt) in ethanol (B145695) | Ethyl 6-bromohex-5-enoate | E2 Elimination |

| 1,8-Diazabicycloundec-7-ene (DBU) | Ethyl 6-bromohex-5-enoate | E2 Elimination |

Functional Group Interconversions at Bromine Centers of this compound

The two bromine atoms in this compound are excellent leaving groups, making the C5 and C6 positions susceptible to a range of functional group interconversions. nih.gov These transformations primarily involve nucleophilic substitution and further elimination reactions.

The carbon atoms bonded to the bromine atoms are electrophilic and can be attacked by various nucleophiles in SN2 reactions. libretexts.org This allows for the replacement of the bromine atoms with a wide array of other functional groups. The reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the carbon-bromine bond. masterorganicchemistry.com

Common nucleophilic substitution reactions include:

Reaction with Hydroxide (B78521): Using an aqueous alkali solution, such as sodium hydroxide (NaOH), under heating can replace the bromine atoms with hydroxyl groups, forming the corresponding diol. savemyexams.com

Reaction with Cyanide: Heating with an ethanolic solution of potassium cyanide (KCN) results in the substitution of bromine atoms with cyano groups, yielding a dinitrile. savemyexams.com This reaction is also a method for extending the carbon chain.

Reaction with Ammonia (B1221849): Treatment with excess ammonia in ethanol under pressure replaces the bromine atoms with amino groups, forming a diamine. savemyexams.com

Table 2: Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide (:OH–) | Sodium hydroxide (NaOH) | Diol (-OH) |

| Cyanide (:CN–) | Potassium cyanide (KCN) | Dinitrile (-CN) |

| Ammonia (:NH3) | Excess ethanolic ammonia | Diamine (-NH2) |

Treatment of vicinal dibromides with a strong base can induce a double dehydrohalogenation, resulting in the formation of an alkyne. masterorganicchemistry.comlibretexts.org This reaction requires a sufficiently strong base to remove a proton from the less acidic vinyl halide intermediate that is formed after the first elimination. libretexts.org

The synthesis of hex-5-ynoic acid from 5,6-dibromohexanoic acid using bases like sodium amide (NaNH2) or potassium hydroxide (KOH) demonstrates this transformation. researchgate.net A similar reaction with this compound would yield ethyl hex-5-ynoate. The reaction typically requires at least two equivalents of a very strong base, such as NaNH2, often at elevated temperatures. libretexts.orglibretexts.orgyoutube.com

Table 3: Reagents for Alkyne Formation

| Reagent(s) | Product | Reaction Type |

|---|---|---|

| Sodium amide (NaNH2) in liquid ammonia | Ethyl hex-5-ynoate | Double E2 Elimination |

Cyclization Reactions Utilizing the Vicinal Dibromide Moiety

The 1,2-relationship of the two bromine atoms provides a reactive handle for constructing cyclic structures. These reactions can proceed through several mechanisms, including intramolecular nucleophilic substitution or reductive cyclization.

Intramolecular Nucleophilic Substitution: A molecule containing two nucleophilic centers can react with this compound to form a heterocyclic ring. For instance, an attempted ring closure of ethyl 3,6-dibromohexanoate (a positional isomer) with p-toluenesulfonamide (B41071) highlights the strategy of using a dinucleophile to bridge the two electrophilic carbons. uct.ac.za

Reductive Elimination: Reaction with active metals, such as zinc, can cause reductive elimination of the two bromine atoms to form an alkene (ethyl hex-5-enoate). researchgate.netlibguides.com This newly formed double bond can then participate in subsequent intramolecular cyclization reactions.

Anchimeric Assistance: In some reactions, one bromine atom can be displaced by an internal nucleophile (like the ester's carbonyl oxygen) to form a cyclic intermediate, which can facilitate the reaction at the second bromine center. researchgate.net

Table 4: Potential Cyclization Strategies

| Reaction Type | Reagent Example | Intermediate/Product Type |

|---|---|---|

| Intramolecular SN2 | Dinucleophile (e.g., diamine, dithiol) | Heterocycle |

Chemical Modifications at the Ester Group (e.g., Hydrolysis to Hexanoic Acid, Transesterification)

The ethyl ester group is also a site for chemical modification, independent of the bromine atoms.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5,6-dibromohexanoic acid. researchgate.net This reaction can be catalyzed by either acid or base. ijcce.ac.irresearchgate.net Base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. ijcce.ac.ir

Transesterification: The ethyl group of the ester can be exchanged for a different alkyl group by reacting with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) and an acid catalyst would produce mthis compound and ethanol. researchgate.netcoleparmer.com Using the new alcohol as the solvent helps to drive the equilibrium toward the desired product. masterorganicchemistry.com

Table 5: Reactions at the Ester Functional Group

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | NaOH(aq), then H3O+ | 5,6-Dibromohexanoic acid |

Enantioselective Synthesis and Resolution of Chiral this compound Analogues

The stereochemistry of a molecule is fundamental to its function, particularly in the synthesis of biologically active compounds and complex natural products. This compound possesses a chiral center at the C5 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Ethyl 5,6-dibromohexanoate and (S)-Ethyl 5,6-dibromohexanoate. The preparation of enantiomerically pure or enriched forms of this compound is of significant interest, as these molecules serve as valuable chiral building blocks (synthons) for advanced organic synthesis. Research in this area primarily focuses on two strategic approaches: the resolution of a racemic mixture and the direct enantioselective synthesis from achiral precursors.

Enzymatic Kinetic Resolution

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. This technique leverages the stereoselective reactivity of a chiral catalyst or reagent, which reacts at a different rate with each enantiomer. Enzymes, particularly lipases, are highly effective catalysts for such transformations due to their exceptional enantioselectivity under mild reaction conditions.

In the context of this compound, enzymatic kinetic resolution is typically performed via the hydrolysis of the ester group. A racemic mixture of (R,S)-Ethyl 5,6-dibromohexanoate is treated with a lipase (B570770), such as immobilized Candida antarctica lipase B (CAL-B). The enzyme preferentially catalyzes the hydrolysis of one enantiomer—for instance, the (R)-enantiomer—into its corresponding carboxylic acid, (R)-5,6-dibromohexanoic acid. The other enantiomer, (S)-Ethyl 5,6-dibromohexanoate, is left largely unreacted.

The reaction can be stopped at approximately 50% conversion, allowing for the separation of the highly enriched unreacted (S)-ester from the newly formed (R)-acid. The efficiency of this separation is quantified by the enantiomeric excess (ee) of the products and the enantioselectivity factor (E-value), with high E-values (>100) indicating excellent separation potential.

Table 1: Representative Data for Enzymatic Kinetic Resolution of (R,S)-Ethyl 5,6-dibromohexanoate

| Parameter | Value / Condition |

| Substrate | (R,S)-Ethyl 5,6-dibromohexanoate |

| Catalyst | Immobilized Candida antarctica lipase B (CAL-B) |

| Reaction Type | Hydrolysis |

| Solvent System | Phosphate buffer/Toluene (B28343) biphasic system |

| Temperature | 40 °C |

| Conversion | ~50% |

| Product 1 (Unreacted) | (S)-Ethyl 5,6-dibromohexanoate |

| ee of Product 1 | >99% |

| Product 2 (Hydrolyzed) | (R)-5,6-dibromohexanoic acid |

| ee of Product 2 | 98% |

| Enantioselectivity (E-value) | >200 |

Asymmetric Synthesis

An alternative to resolution is asymmetric synthesis, where a chiral center is created directly from a prochiral substrate using a chiral catalyst or auxiliary. This approach is often more atom-economical. For the synthesis of chiral this compound analogues, a key strategy involves the asymmetric reduction of a ketone precursor.

For example, the prochiral ketone Ethyl 6-bromo-5-oxohexanoate can be subjected to asymmetric hydrogenation. This reaction uses a chiral transition metal complex, such as a Ruthenium-BINAP catalyst, to stereoselectively deliver hydrogen to one face of the carbonyl group. This process generates a chiral secondary alcohol, Ethyl 6-bromo-5-hydroxyhexanoate, in high enantiomeric excess.

The resulting chiral hydroxy ester is a direct precursor to the target compound. The hydroxyl group can be subsequently converted into a bromide using standard reagents (e.g., PBr₃, CBr₄/PPh₃). This substitution step often proceeds with a predictable stereochemical outcome (e.g., inversion of configuration), allowing for the synthesis of the desired (R) or (S) enantiomer of this compound by selecting the appropriate enantiomer of the catalyst in the initial reduction step.

Table 2: Representative Data for Asymmetric Synthesis of a Chiral Precursor

| Parameter | Value / Condition |

| Substrate | Ethyl 6-bromo-5-oxohexanoate |

| Catalyst | (S)-Ru(OAc)₂-BINAP |

| Reaction Type | Asymmetric Hydrogenation |

| Reagent | H₂ (50 atm) |

| Solvent | Ethanol |

| Temperature | 50 °C |

| Product | (S)-Ethyl 6-bromo-5-hydroxyhexanoate |

| Yield | 94% |

| Enantiomeric Excess (ee) | 97% |

These enantioselective methods provide critical access to stereochemically pure forms of this compound and its derivatives, enabling their use in the precise construction of complex molecules where stereocontrol is paramount.

Green Chemistry Principles in the Synthesis and Application of Ethyl 5,6 Dibromohexanoate

Sustainable Solvent Selection and Minimization Strategies in the Synthesis of Ethyl 5,6-dibromohexanoate

The synthesis of this compound, which is typically achieved through the bromination of an unsaturated precursor like ethyl hex-5-enoate, traditionally relies on conventional organic solvents. These solvents, often chlorinated hydrocarbons or aromatic compounds, are frequently toxic, volatile, and environmentally persistent. wordpress.comworktribe.com Green chemistry seeks to replace these with safer, more sustainable alternatives or to eliminate their use entirely.

Recent research has highlighted several bio-derived solvents that could be applicable to the synthesis of halogenated esters. Solvents such as bio-ethanol, ethyl acetate, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered greener alternatives due to their renewable origins and more favorable environmental, health, and safety profiles compared to solvents like benzene, chloroform, or carbon tetrachloride. wur.nlmdpi.com For instance, the synthesis of a related compound, ethyl 4-((6-bromohexyl)oxy)benzoate, has been documented using dimethyl sulfoxide (B87167) (DMSO), while other syntheses of bromohexanoate derivatives have employed non-green solvents like toluene (B28343) and hexane. The substitution of these with bio-based options represents a significant step towards a more sustainable synthesis.

Below is a table comparing the properties of traditional solvents with potential bio-based alternatives relevant to the synthesis of brominated esters.

| Solvent | Type | Origin | Key Green Chemistry Considerations |

| Dichloromethane (B109758) | Chlorinated | Petrochemical | Suspected carcinogen, high volatility, environmental persistence. |

| Toluene | Aromatic | Petrochemical | Toxic, suspected of causing organ damage and being harmful to unborn children. wur.nl |

| n-Hexane | Aliphatic | Petrochemical | Neurotoxin, high volatility. |

| Bio-ethanol | Alcohol | Renewable (fermentation of carbohydrates) mdpi.com | Biodegradable, low toxicity, produced from renewable feedstock. |

| Ethyl Acetate | Ester | Renewable (e.g., from ethanol (B145695) and acetic acid) mdpi.com | Biodegradable, relatively low toxicity, good solvency for many reactions. mdpi.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Renewable (from levulinic acid) | Higher boiling point and lower miscibility with water than THF, facilitating easier separation and recovery. |

| Cyrene™ (Dihydrolevoglucosenone) | Ketone | Renewable (from cellulose) | High polarity, biodegradable, viable replacement for polar aprotic solvents like NMP and DMF. worktribe.com |

An even more impactful green chemistry strategy is the complete elimination of solvents from the reaction process. researchgate.netksu.edu.sa Solvent-free reactions, often facilitated by techniques like mechanochemistry (ball milling) or by using one of the liquid reactants as the solvent, can lead to significant reductions in waste, energy consumption, and cost. ksu.edu.sa

For the synthesis of this compound, a two-step approach could be envisioned under solvent-free conditions. The first step, the esterification of hexanoic acid with ethanol to produce ethyl hexanoate (B1226103), has been successfully optimized in a solvent-free system using an immobilized lipase (B570770) catalyst. researchgate.net Subsequent bromination of a suitable unsaturated precursor could also be achieved without a solvent. Research has shown that the bromination of various 1,3-dicarbonyl compounds and β-keto esters can be efficiently carried out by simple trituration with N-bromosuccinimide (NBS) at room temperature, with the only work-up required being a water wash to remove the succinimide (B58015) byproduct. psu.edu This approach avoids the use of any organic solvent throughout the entire process. psu.edu

Development of Greener Catalytic Systems for Bromination and Subsequent Transformations

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient, selective, and less wasteful chemical transformations. The development of greener catalysts for the synthesis and subsequent reactions of this compound focuses on replacing hazardous and non-recyclable catalysts with more sustainable options.

Traditional bromination reactions often employ homogeneous Lewis acid catalysts like FeBr₃ or AlBr₃, which are difficult to separate from the reaction mixture and generate significant amounts of acidic and salt-containing waste. rsc.org Heterogeneous catalysts, which exist in a different phase from the reactants, offer a solution as they can be easily removed by filtration and often recycled and reused. libretexts.orgpressbooks.pub

Several classes of heterogeneous catalysts are promising for the synthesis of brominated esters:

Zeolites: These microporous aluminosilicates can act as shape-selective catalysts. By varying the reaction conditions and the order of reactant addition, zeolites can control the selective bromination of different types of alkenes. rsc.org

Supported Metal Catalysts: Metals like palladium or platinum supported on materials like activated carbon (Pd/C) or alumina (B75360) are standard for hydrogenation reactions and are inherently heterogeneous and recyclable. masterorganicchemistry.com These would be relevant for any subsequent transformations of this compound that involve reduction.

Magnetically Recyclable Nanocatalysts: Immobilizing a catalytic species on magnetic nanoparticles (e.g., Fe₃O₄) allows for the catalyst to be easily recovered from the reaction mixture using an external magnet. mdpi.com This approach combines the high efficiency of nanocatalysts with simple recyclability, avoiding waste and catalyst loss. rsc.orgmdpi.com

Metal-Organic Frameworks (MOFs): These are crystalline materials with a high surface area that can be designed to have specific catalytic activities. MOF-199 has been reported as a recyclable catalyst for reactions involving bromo-unsaturated acids. mdpi.com

The table below summarizes the advantages of these recyclable catalysts over traditional homogeneous systems.

| Catalyst Type | Example(s) | Key Advantages for Green Synthesis | Recyclability |

| Traditional Homogeneous | FeBr₃, AlBr₃ | - | Difficult; generates significant aqueous waste upon work-up. rsc.org |

| Zeolites | H-ZSM-5 | Shape selectivity, thermal stability, resistance to harsh conditions. | Yes, by filtration and regeneration. |

| Supported Metals | Pd/C, PtO₂ | High activity, well-established for hydrogenation, easy separation. pressbooks.pub | Yes, by simple filtration. libretexts.org |

| Magnetic Nanocatalysts | Pd/CoFe₂O₄ | High surface area, easy separation with a magnet, low cost of support. rsc.org | Yes, by magnetic separation; can be reused multiple times with minimal loss of activity. rsc.orgmdpi.com |

| Metal-Organic Frameworks (MOFs) | MOF-199 | High porosity, tunable structure, potential for high selectivity. mdpi.com | Yes, by filtration. |

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers unparalleled specificity and operates under mild conditions (ambient temperature and pressure, neutral pH), aligning perfectly with green chemistry principles. researchgate.net

For the synthesis of this compound, a chemoenzymatic or fully enzymatic cascade could be envisioned.

Halogenases: These enzymes are nature's tools for incorporating halogen atoms into organic molecules. frontiersin.org Specifically, vanadium-dependent haloperoxidases are known to catalyze bromination reactions and could potentially be used to directly brominate an unsaturated ester precursor. acs.org

Lipases: These enzymes are highly efficient at catalyzing esterification. An immobilized lipase like Novozym 435 can synthesize ethyl hexanoate from ethanol and hexanoic acid in a solvent-free system. researchgate.net

Enzyme Cascades: A multi-enzyme, one-pot synthesis could combine a lipase to form an unsaturated ester (e.g., ethyl hex-5-enoate) with a halogenase to perform the subsequent bromination. Such integrated cascades improve efficiency by avoiding the isolation of intermediates. acs.org The use of whole-cell biocatalysts is particularly attractive as they contain the necessary enzymes and cofactor regeneration systems, simplifying the process and reducing costs. abap.co.in

The development of biocatalytic routes for halogenated compounds is an active area of research, as these intermediates are valuable in the pharmaceutical industry. abap.co.in

Atom Economy and Waste Minimization in Chemical Processes Involving this compound

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired product. masterorganicchemistry.com A reaction with high atom economy generates minimal waste.

The synthesis of this compound is typically an addition reaction across the double bond of ethyl hex-5-enoate. The choice of brominating agent significantly impacts the atom economy.

Reaction: Ethyl hex-5-enoate + Brominating Agent → this compound

Two common brominating agents are molecular bromine (Br₂) and N-bromosuccinimide (NBS).

Using Br₂: In an ideal addition reaction, all atoms of the Br₂ molecule are incorporated into the final product. C₈H₁₄O₂ + Br₂ → C₈H₁₄Br₂O₂

The following table provides a quantitative comparison of the atom economy for these two methods.

| Parameter | Synthesis with Br₂ | Synthesis with NBS |

| Formula of Precursor | C₈H₁₄O₂ | C₈H₁₄O₂ |

| Molar Mass of Precursor | 142.20 g/mol | 142.20 g/mol |

| Formula of Brominating Agent | Br₂ | C₄H₄BrNO₂ |

| Molar Mass of Brominating Agent | 159.81 g/mol | 177.99 g/mol |

| Total Mass of Reactants | 142.20 + 159.81 = 302.01 g/mol | 142.20 + 177.99 = 320.19 g/mol |

| Formula of Desired Product | C₈H₁₄Br₂O₂ | C₈H₁₄Br₂O₂ |

| Molar Mass of Desired Product | 302.01 g/mol | 302.01 g/mol |

| Formula of Byproduct(s) | None (ideal) | C₄H₅NO₂ (Succinimide) |

| Molar Mass of Byproduct(s) | 0 g/mol | 99.09 g/mol |

| % Atom Economy | 100% | (302.01 / 320.19) * 100 = 94.3% |

Note: The calculation for NBS assumes it is the sole reactant providing the bromine atom for simplicity. In practice, the mechanism is more complex, but the succinimide moiety remains as a waste product, leading to lower atom economy.

Beyond atom economy, waste minimization involves strategies like the recycling of bromine . In industrial settings, bromide-containing waste streams can be treated through processes like oxidation to recover elemental bromine, which can then be reused. chimia.chidealresponse.co.uk This creates a circular economy for the halogen, reducing the need for virgin bromine and minimizing the discharge of brominated waste into the environment. chimia.chbsef.com Further waste reduction can be achieved through process modifications such as the segregation of concentrated waste streams from dilute ones, which allows for more efficient and targeted treatment. ghangrekar.com

Energy Efficiency Considerations in Reaction Design (e.g., Microwave-Assisted, Ultrasound-Assisted Synthesis)

Microwave-Assisted Synthesis